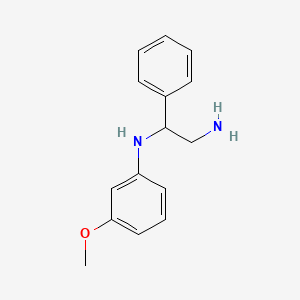

N-(2-amino-1-phenylethyl)-3-methoxyaniline

Description

Key Features:

- Chirality : The stereogenic center arises from the tetrahedral arrangement of four distinct groups:

- Enantiomerism : The absence of a plane or center of symmetry ensures the existence of non-superimposable mirror images.

| Enantiomer | Configuration | Potential Applications |

|---|---|---|

| (R)-Form | Right-handed | Chiral resolution agents |

| (S)-Form | Left-handed | Asymmetric synthesis |

No diastereomers are possible due to the single stereogenic center.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR)

While specific NMR data for this compound are unavailable, structural analogs provide insight into expected signals:

| Proton Environment | Expected δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (methoxyaniline) | 6.4–7.2 | Multiplet | 4H |

| Aromatic (phenyl group) | 7.1–7.5 | Multiplet | 5H |

| Methoxy (–OCH₃) | 3.8–3.9 | Singlet | 3H |

| –NH₂ (primary amine) | 1.5–2.5 | Broad singlet | 2H |

| –CH₂– (adjacent to NH) | 2.8–3.3 | Multiplet | 2H |

Note : Broad signals for –NH₂ and –NH groups are anticipated due to hydrogen bonding and exchange effects.

Infrared Spectroscopy (IR)

| Functional Group | Absorption Range (cm⁻¹) | Assignment |

|---|---|---|

| –NH₂ | 3300–3500 | N–H stretching (asymmetric) |

| Aromatic C–H | 3030–3100 | Sp² C–H vibrations |

| –OCH₃ | 2830–2900 | C–O–C stretching |

| C=N | 1600–1650 | Aromatic ring vibrations |

Mass Spectrometry (MS)

| Ion | m/z | Fragmentation Pattern |

|---|---|---|

| [M+H]⁺ | 243 | Loss of H₂O or NH₃ (minor peaks) |

| Base Peak | 91 | Tropylium ion (C₇H₇⁺) from phenyl group |

Crystallographic Data and Conformational Analysis

No experimental crystallographic data (e.g., X-ray diffraction) are reported for this compound in the provided sources. Computational models suggest:

- Conformational Preferences :

- The 3-methoxy group adopts a coplanar arrangement with the aniline ring to maximize resonance stabilization.

- The 2-amino-1-phenylethyl chain likely adopts a gauche conformation to minimize steric hindrance between the phenyl and aniline groups.

- Hydrogen Bonding :

- Intramolecular hydrogen bonds between –NH₂ and –OCH₃ may influence molecular packing in the solid state.

Properties

IUPAC Name |

N-(3-methoxyphenyl)-1-phenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-18-14-9-5-8-13(10-14)17-15(11-16)12-6-3-2-4-7-12/h2-10,15,17H,11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSOFJYLPQGFMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-amino-1-phenylethyl)-3-methoxyaniline typically involves the reaction of 3-methoxyaniline with 2-amino-1-phenylethanol under specific conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the desired amine linkage. The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the temperature is maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be employed to accelerate the reaction. The use of high-pressure reactors can also improve the overall yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-amino-1-phenylethyl)-3-methoxyaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a metal catalyst to yield reduced amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the ortho and para positions on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst under atmospheric pressure.

Substitution: Bromine (Br2) in acetic acid (CH3COOH) at 0-5°C.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced amine derivatives.

Substitution: Brominated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry: N-(2-amino-1-phenylethyl)-3-methoxyaniline is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its unique structure allows for the creation of complex molecules with potential therapeutic properties.

Biology: In biological research, this compound is studied for its potential role as a neurotransmitter analog. It may interact with specific receptors in the brain, influencing neurological pathways and behavior.

Medicine: The compound is investigated for its potential use in developing new medications for neurological disorders, such as depression and anxiety. Its ability to cross the blood-brain barrier makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of N-(2-amino-1-phenylethyl)-3-methoxyaniline involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing signal transduction pathways. This modulation can lead to changes in neurotransmitter release, synaptic plasticity, and overall brain function.

Comparison with Similar Compounds

Structural Analogues with Alkyl/Aryl Substitutions

Key Insights :

- Amino vs. Non-Amino Substituents: The amino group in the target compound may enhance hydrogen-bonding interactions compared to N-phenethyl derivatives (e.g., compound 4g), which lack this functionality .

- Hydrophobic vs. Polar Groups : Alkyl chains (e.g., heptan-3-yl in 6f) improve lipophilicity, whereas hydroxybenzyl groups (e.g., in N-(4-hydroxybenzyl)-3-methoxyaniline) introduce polarity, affecting enzyme binding .

Enzyme Inhibitors with 3-Methoxyaniline Cores

Key Insights :

- Substitution Impact : The Schiff base derivative (N-(4-hydroxybenzylidene)-3-methoxyaniline) exhibits 30-fold higher LSD inhibition than its amine counterpart, highlighting the role of imine resonance in enzyme binding .

- Neuroprotective Applications : The P7C3-A20 derivative demonstrates how 3-methoxyaniline scaffolds can be tailored for neurogenic effects via NAMPT activation, contrasting with the target compound’s undefined biological role .

Key Insights :

- Yield vs. Complexity : Alkyl-substituted derivatives (e.g., 6f) achieve high yields (>80%) via reductive amination, whereas aromatic Schiff bases (e.g., methanimine derivatives) face stability issues .

- Metabolic Stability : N-Phenethyl derivatives (e.g., 4g) exhibit improved metabolic stability over alkyl chains due to reduced oxidative susceptibility .

Biological Activity

N-(2-amino-1-phenylethyl)-3-methoxyaniline, a compound belonging to the class of substituted anilines, has garnered attention due to its potential biological activities, particularly in the context of cancer research and as a histone deacetylase (HDAC) inhibitor. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 178.23 g/mol

- Functional Groups : Aniline, methoxy, and amino groups.

The primary mechanism through which this compound exerts its biological effects is believed to involve the inhibition of HDACs. HDACs play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC activity, this compound may promote a more relaxed chromatin structure, facilitating gene expression associated with cell cycle arrest and apoptosis in cancer cells.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor activity. In vitro studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The following table summarizes some key findings:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 5.0 | Induction of apoptosis |

| MCF-7 (breast cancer) | 4.5 | Cell cycle arrest |

| U937 (histiocytic lymphoma) | 6.0 | HDAC inhibition |

These results suggest that the compound's effectiveness varies across different cancer types, with notable potency against breast and cervical cancer cell lines.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the aniline structure can significantly influence biological activity. For instance:

- Substituents on the Phenyl Ring : The presence of electron-donating groups such as methoxy enhances HDAC inhibitory activity.

- Amino Group Positioning : The position of the amino group relative to other substituents affects both solubility and cellular uptake, impacting overall efficacy.

Study 1: HDAC Inhibition

A study conducted by researchers at [source] focused on the synthesis and evaluation of this compound as a novel HDAC inhibitor. The compound was shown to exhibit superior HDAC inhibition compared to established inhibitors like SAHA (suberoylanilide hydroxamic acid). In vivo studies using xenograft models demonstrated that this compound could reduce tumor growth significantly.

Study 2: Apoptotic Pathways

Another investigation examined the apoptotic mechanisms activated by this compound in U937 cells. The study highlighted that treatment with this compound led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins, confirming its role in promoting apoptosis through intrinsic pathways.

Q & A

Q. Table 1: Representative Reaction Conditions

| Catalyst | Temperature | Time (h) | Yield (%) | Key Byproduct (%) |

|---|---|---|---|---|

| CuCl₂ | 40°C | 3–8 | 92–96 | 1.6–2.2 |

| Metal-free | RT | 24 | 78 | 5.1 |

Basic: How is structural characterization of this compound performed in academic research?

Methodological Answer:

Advanced spectroscopic techniques are critical:

- ¹H/¹³C NMR : Chemical shifts for methoxy (δ ~3.6 ppm) and aromatic protons (δ 6.2–7.9 ppm) confirm substitution patterns .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M + Na]⁺ observed at m/z 486.10 vs. calculated 486.17) .

- Purity Analysis : HPLC with ≥99% purity thresholds ensures compound integrity for biological assays .

Basic: What are the primary applications of 3-methoxyaniline derivatives in biochemical research?

Methodological Answer:

Derivatives like N-Ethyl-N-(3-sulfopropyl)-3-methoxyaniline sodium salt (ADPS) are widely used as Trinder’s reagents. These water-soluble aniline derivatives enable colorimetric detection of peroxides in diagnostic assays (e.g., glucose, cholesterol quantification) due to their high molar absorptivity (ε ≥8200 at λmax 255 nm) .

Q. Table 2: Key Biochemical Reagents

| Reagent | Application | λmax (nm) | Solubility |

|---|---|---|---|

| ADPS | Peroxidase-coupled assays | 255 | High |

| DAOS | Uric acid/cholesterol detection | 520 | Moderate |

Advanced: How does this compound interact with enzymes like LSD (lyseniase), and what mechanistic insights exist?

Methodological Answer:

Inhibition studies reveal that 3-methoxyaniline derivatives act as competitive inhibitors. For example, N-(4-hydroxybenzyl)-3-methoxyaniline inhibits lyseniase (LSD) with an IC₅₀ of 10 µM, attributed to hydrogen bonding between the methoxy group and the enzyme’s active site . Structural analogs with fluorine substitutions show enhanced affinity (IC₅₀ = 3 µM), suggesting electronic effects improve binding .

Q. Table 3: Enzyme Inhibition Profiles

| Compound | Target Enzyme | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| N-(4-hydroxybenzyl)-3-MA | LSD | 10 | Competitive |

| (Z)-1-Fluoro-1-phenyl-2-Ph | LSD | 3 | Polarization-enhanced |

Advanced: What strategies address regioselectivity challenges in modifying the 3-methoxyaniline core?

Methodological Answer:

Regioselective halogenation of unprotected anilines is achieved using CuCl₂ at 40°C, where electron-donating groups (e.g., -OCH₃) direct electrophiles to the para position. For 3-methoxyaniline, bromination at the 4-position occurs in 96% yield with 2.2% byproducts . Computational modeling (DFT) predicts charge distribution, guiding rational design of substituents .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

Methodological Answer:

GC-MS and HPLC-MS are employed to detect byproducts (e.g., <2% chlorinated derivatives in halogenation reactions) . Stability studies under varying pH and temperature conditions (4–25°C) identify degradation pathways, with methoxy group oxidation as a primary concern. Accelerated stability testing (40°C/75% RH for 6 months) ensures reagent integrity for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.